3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid
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Overview
Description
3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hydroxyl group, a phenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions, scaling up the reaction, and purifying the product, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-oxo-2-phenylcyclopent-1-ene-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-2-phenylcyclopent-1-ene-1-methanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl, phenyl, and carboxylic acid groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12O3 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-hydroxy-2-phenylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-10-7-6-9(12(14)15)11(10)8-4-2-1-3-5-8/h1-5,10,13H,6-7H2,(H,14,15) |
InChI Key |
VCALUTCLMAUHPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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